molecular formula C17H16N2O4 B2701018 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 879436-49-4

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B2701018
CAS No.: 879436-49-4
M. Wt: 312.325
InChI Key: FVDRIEZIALBMAQ-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is an organic compound with a complex structure that includes methoxyphenyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with 4-(2-methoxyphenoxy)-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenol: A simpler compound with similar methoxyphenyl structure.

    4-(2-methoxyphenoxy)-1H-pyrazole: Shares the pyrazolyl group with the target compound.

    5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol: A closely related compound with a different substitution pattern.

Uniqueness

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, also known by its CAS number 879436-49-4, is a complex organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4, with a molecular weight of 312.32 g/mol. The compound features a methoxy group, a pyrazole ring, and a phenolic hydroxyl group, which contribute to its unique chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, influencing metabolic pathways and cellular functions.
  • Receptor Modulation : Potential interactions with receptors involved in signaling pathways could lead to modulation of physiological responses.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also exhibit such activity .

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, possess significant anticancer properties. Studies have shown that these compounds can inhibit key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The structure-activity relationship (SAR) studies highlight the importance of the pyrazole moiety in enhancing anticancer efficacy.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, studies suggest that similar compounds can inhibit nitric oxide production and other inflammatory mediators .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Research indicates that certain pyrazole derivatives show effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its analogs:

Study FocusFindings
Anticancer ActivityInhibitory effects on BRAF(V600E) and EGFR were observed in vitro; promising for breast cancer treatment .
Anti-inflammatory EffectsSignificant reduction in nitric oxide production in LPS-stimulated macrophages .
Antimicrobial TestingDemonstrated activity against multiple bacterial strains; potential for development as an antimicrobial agent .

Properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-11-7-8-12(13(20)9-11)17-16(10-18-19-17)23-15-6-4-3-5-14(15)22-2/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDRIEZIALBMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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